

Spectral Analysis of 2'-Fluoro-2-methylamino-5-nitrobenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-Fluoro-2-methylamino-5-nitrobenzophenone

Cat. No.: B1294471

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **2'-Fluoro-2-methylamino-5-nitrobenzophenone** ($C_{14}H_{11}FN_2O_3$, CAS: 735-06-8).[1][2][3] Due to the limited availability of experimentally derived public data, this document presents the known mass spectrometry data and provides a detailed, predicted analysis for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on established principles and data from structurally similar compounds. This guide is intended to support research, drug development, and quality control activities where this compound is of interest.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. The molecular formula for **2'-Fluoro-2-methylamino-5-nitrobenzophenone** is $C_{14}H_{11}FN_2O_3$, with a calculated exact mass of 274.0754 Da.[1]

Mass Spectrometry Data

The following table summarizes the key mass-to-charge ratio (m/z) peaks observed in the gas chromatography-mass spectrometry (GC-MS) of **2'-Fluoro-2-methylamino-5-nitrobenzophenone**.

m/z	Interpretation
274	Molecular ion $[M]^{+\bullet}$
273	$[M-H]^+$
257	$[M-OH]^+$ or $[M-NH]^+$

Data sourced from PubChem CID 69775.[\[1\]](#)

Predicted Fragmentation Pathways

The fragmentation of **2'-Fluoro-2-methylamino-5-nitrobenzophenone** in an electron ionization (EI) source is expected to proceed through several key pathways, driven by the stability of the resulting fragments. Aromatic compounds typically show a strong molecular ion peak.[\[4\]](#)

- α -Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the formation of ions corresponding to the 2-fluorobenzoyl cation (m/z 123) or the 2-methylamino-5-nitrophenyl cation (m/z 151).
- Loss of Nitro Group: The nitro group can be lost as NO_2 (46 Da) or NO (30 Da), leading to fragments at m/z 228 and m/z 244, respectively.
- Loss of Small Molecules: The peak at m/z 257 likely corresponds to the loss of a hydroxyl radical (OH , 17 Da) or an imine radical (NH , 17 Da), possibly through rearrangement.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual atoms. While specific experimental data is not publicly available, the following tables provide predicted 1H and ^{13}C NMR spectral data for **2'-Fluoro-2-methylamino-5-nitrobenzophenone** dissolved in a standard NMR solvent like $CDCl_3$.

Predicted 1H NMR Data

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.2-8.4	d	1H	H-6	Aromatic proton ortho to the nitro group, strongly deshielded.
~7.8-8.0	dd	1H	H-4	Aromatic proton ortho to the carbonyl and meta to the nitro group.
~7.4-7.6	m	2H	H-4', H-6'	Aromatic protons on the fluorinated ring, deshielded by the carbonyl group.
~7.1-7.3	m	2H	H-3', H-5'	Aromatic protons on the fluorinated ring.
~6.8-7.0	d	1H	H-3	Aromatic proton ortho to the methylamino group.
~3.0	d	3H	-NH-CH ₃	Methyl protons coupled to the adjacent NH proton.
~8.5 (broad)	q	1H	-NH-CH ₃	Amine proton, often broad and exchangeable with D ₂ O.

Predicted ^{13}C NMR Data

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~195	C=O	Carbonyl carbon, typical range for benzophenones.
~160 (d, $^1\text{J}_{\text{CF}} \approx 250$ Hz)	C-2'	Carbon directly attached to fluorine, shows a large coupling constant.
~148	C-2	Carbon attached to the nitrogen of the methylamino group.
~140	C-5	Carbon attached to the nitro group.
~135-138	C-1, C-1'	Quaternary carbons of the aromatic rings.
~130-133	C-4', C-6'	Aromatic CH carbons on the fluorinated ring.
~125-128	C-4, C-6	Aromatic CH carbons on the nitro-substituted ring.
~115-120	C-3', C-5'	Aromatic CH carbons on the fluorinated ring.
~110-115	C-3	Aromatic CH carbon ortho to the methylamino group.
~30	-NH-CH ₃	Methyl carbon of the methylamino group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. The table below outlines the predicted IR absorption bands for **2'-Fluoro-2-methylamino-5-nitrobenzophenone**.

Predicted Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3350-3450	N-H stretch	Secondary amine (-NH)
~3030-3100	C-H stretch	Aromatic C-H
~2850-2960	C-H stretch	Methyl C-H (-CH ₃)
~1650-1670	C=O stretch	Ketone (Aryl-CO-Aryl)
~1580-1600	C=C stretch	Aromatic ring
~1500-1530	N-O asymmetric stretch	Nitro group (-NO ₂)
~1340-1360	N-O symmetric stretch	Nitro group (-NO ₂)
~1200-1250	C-N stretch	Aryl-amine
~1100-1200	C-F stretch	Aryl-fluoride

Experimental Protocols

The following are general experimental protocols for acquiring the spectral data discussed in this guide. These are based on standard laboratory practices for the analysis of small organic molecules.

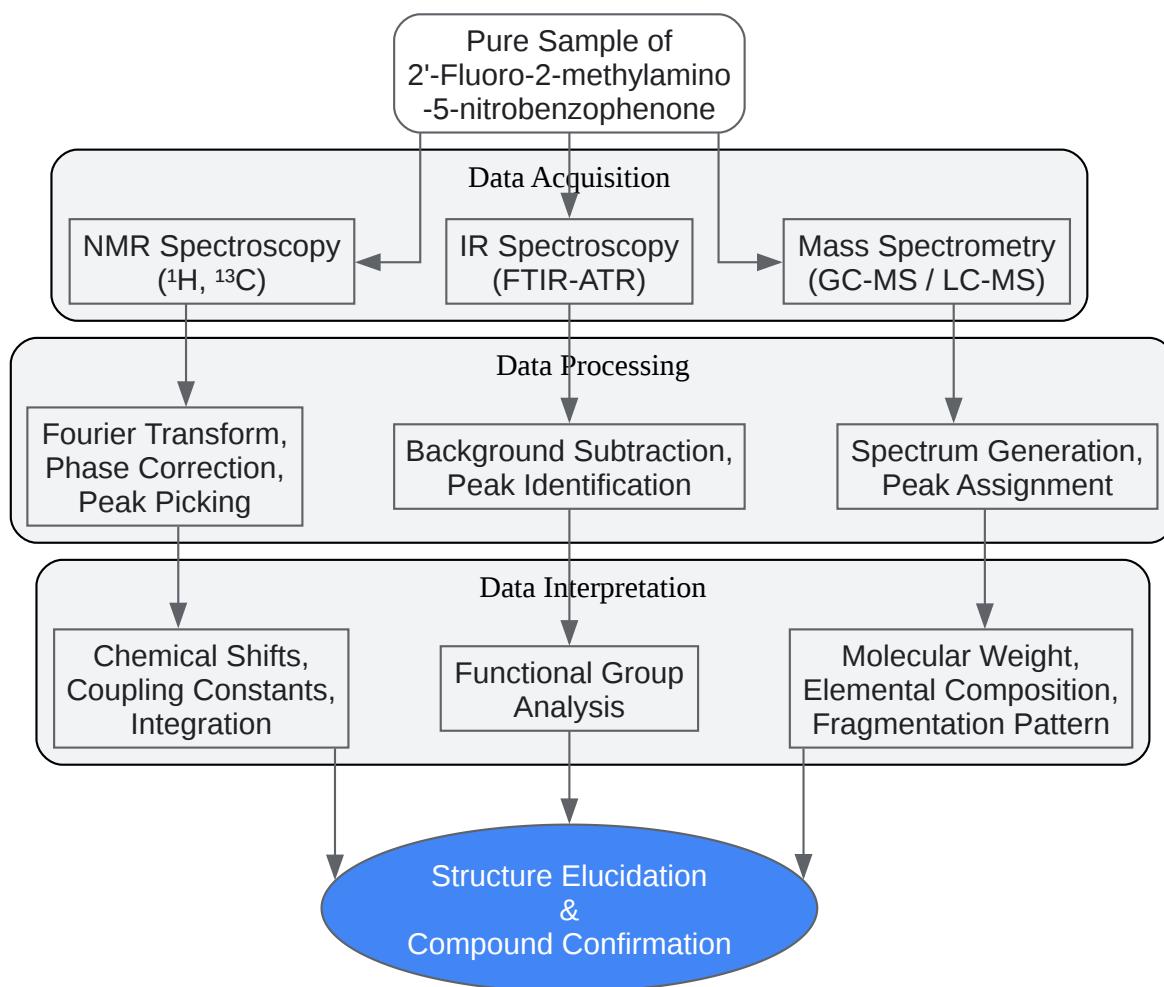
Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- **Instrumentation:** ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.
- **Data Acquisition:**
 - ¹H NMR: A standard pulse sequence is used to acquire the spectrum. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

- ^{13}C NMR: A proton-decoupled pulse sequence is generally used to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ^{13}C , a larger number of scans is necessary.

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.^[5] Then, the sample is scanned, typically over a range of 4000 to 400 cm^{-1} .^[6] The final spectrum is presented in terms of percent transmittance or absorbance versus wavenumber.


Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), is used for analysis.
- Data Acquisition:
 - Ionization: Electron Ionization (EI) at 70 eV is a common hard ionization technique for GC-MS that induces fragmentation.^[7] For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to preserve the molecular ion.^[8]
 - Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio. The detector records the abundance of each ion, generating the mass

spectrum.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the acquisition and interpretation of spectral data for a chemical compound like **2'-Fluoro-2-methylamino-5-nitrobenzophenone**.

[Click to download full resolution via product page](#)

Caption: Workflow for spectral data acquisition, processing, and interpretation.

This guide serves as a foundational resource for understanding the key spectral characteristics of **2'-Fluoro-2-methylamino-5-nitrobenzophenone**. For definitive structural confirmation, it is recommended to acquire experimental data and perform a full suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2'-Fluoro-2-methylamino-5-nitrobenzophenone | C14H11FN2O3 | CID 69775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. lookchem.com [lookchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectral Analysis of 2'-Fluoro-2-methylamino-5-nitrobenzophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294471#spectral-data-of-2-fluoro-2-methylamino-5-nitrobenzophenone-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com